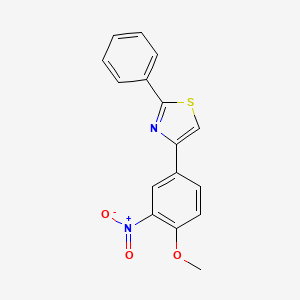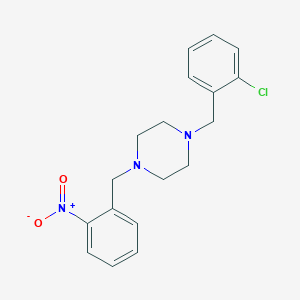
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine, also known as CNB-001, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its neuroprotective properties.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect neurons from damage. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to modulate the activity of ion channels and receptors in the brain, which can affect neuronal signaling and communication.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help protect neurons from damage. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to increase the activity of certain neurotransmitters in the brain, which can improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine for lab experiments is its neuroprotective properties. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases and developing new treatments. However, one limitation of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine and to develop new treatments based on its neuroprotective properties.
Conclusion
In conclusion, 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been shown to have neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and stroke. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine and to develop new treatments based on its properties.
Méthodes De Synthèse
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with 2-nitrobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine with good purity.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has been studied extensively for its neuroprotective properties. It has been shown to have a protective effect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to have a protective effect on neurons in the brain, which can help prevent neuronal damage and death.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWNOEKDUWUTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(2-nitrobenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
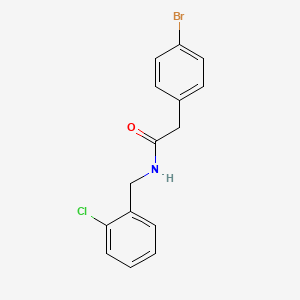


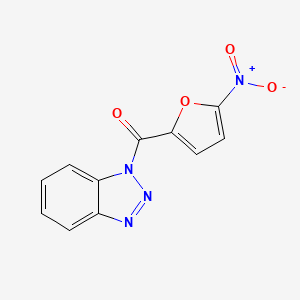

![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
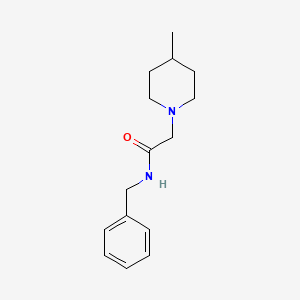


![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)
